molecular formula C4H5IN2O B1445460 3-iodo-4-methoxy-1H-pyrazole CAS No. 1533442-08-8

3-iodo-4-methoxy-1H-pyrazole

Cat. No. B1445460
CAS RN: 1533442-08-8
M. Wt: 224 g/mol
InChI Key: WKERWEDYKNILKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are various methods for the synthesis of pyrazole derivatives. For instance, a new pathway has been introduced for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .


Chemical Reactions Analysis

Pyrazole derivatives, including “3-iodo-4-methoxy-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones, aldehydes, and hydrazine monohydrochloride, and oxidative cyclization .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-iodo-4-methoxy-1H-pyrazole: is a valuable intermediate in the synthesis of various heterocyclic compounds. These structures are significant due to their presence in numerous biologically active molecules. The iodine and methoxy groups present in this compound provide reactive sites that are amenable to further chemical modifications, leading to a wide array of heterocyclic derivatives .

Biomedical Applications

The pyrazole moiety is a core structure in many pharmaceuticals. 3-iodo-4-methoxy-1H-pyrazole can be used to create compounds with potential biomedical applications. Its structural similarity to natural purine bases allows it to interact with biological systems, making it a candidate for drug development, particularly in the design of kinase inhibitors and other enzyme-targeting agents .

Agrochemical Research

In agrochemistry, pyrazole derivatives are explored for their potential as fungicides, herbicides, and insecticides. The introduction of the 3-iodo-4-methoxy group into pyrazole compounds has led to the development of new agrochemicals with improved efficacy and safety profiles .

Safety and Hazards

The safety data sheet for “3-Iodo-1H-pyrazole” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include “3-iodo-4-methoxy-1H-pyrazole”, have been the subject of more than 300,000 studies, which are included in more than 5500 references (2400 patents) up to date . This suggests that there is ongoing interest in these compounds and their potential applications.

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s action. Stability under varying conditions is crucial for its efficacy.

Its unique structure and potential interactions make it an exciting subject for scientific exploration . 🌟

properties

IUPAC Name

5-iodo-4-methoxy-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2O/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERWEDYKNILKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-4-methoxy-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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